molecular formula C26H28N4O2S B3954973 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide

5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide

Cat. No.: B3954973
M. Wt: 460.6 g/mol
InChI Key: NKQNZMPVGGAOND-UHFFFAOYSA-N
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Description

5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of phthalazine derivatives Phthalazines are known for their significant biological activities and pharmacological properties

Properties

IUPAC Name

5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-18-14-15-20(16-23(18)33(31,32)30-26(2,3)4)24-21-12-8-9-13-22(21)25(29-28-24)27-17-19-10-6-5-7-11-19/h5-16,30H,17H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQNZMPVGGAOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phthalazine core: This can be achieved by reacting hydrazine with phthalic anhydride under reflux conditions to form phthalazine.

    Introduction of the benzylamino group: The phthalazine core is then reacted with benzylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Sulfonamide formation: The resulting benzylamino-phthalazine intermediate is then reacted with tert-butyl-2-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the phthalazine ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced phthalazine derivatives or sulfonamides.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the phthalazine core can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Azelastine: An antihistamine with a similar phthalazine core.

    Vatalanib: A vascular endothelial growth factor receptor inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the tert-butyl-2-methylbenzenesulfonamide moiety enhances its potential for diverse applications compared to other phthalazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide

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